1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a methylthiophenyl moiety. Its molecular formula is with a molecular weight of approximately 265.8 g/mol. The compound features an ethylamine backbone, making it part of the amine class of organic compounds. The presence of the chlorine atom on the phenyl ring and the thiophene derivative contributes to its chemical reactivity and potential biological activity.
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction.
Further studies would be required to elucidate the specific biological mechanisms and therapeutic potentials of this compound.
Synthesis of 1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine typically involves several steps:
This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's properties.
1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine may find applications in various fields:
Several compounds share structural similarities with 1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(2-Chlorophenyl)methylpropane-1-amines | C11H16ClN | Lacks thiophene; simpler structure |
1-(3-Chlorophenyl)-N-methylpropanamine | C11H14ClN | Different chlorinated phenyl position |
N-(4-Methylphenyl)methylpropane-1-amines | C11H15N | No halogen; different aromatic system |
The uniqueness of 1-(2-Chlorophenyl)-N-((5-methylthiophen-2-yl)methyl)ethan-1-amine lies in its combination of a chlorinated phenyl group and a methylthiophene moiety, which may provide distinct chemical reactivity and biological properties compared to its analogs. The incorporation of sulfur in its structure could also influence its interaction with biological targets differently than compounds lacking such features.